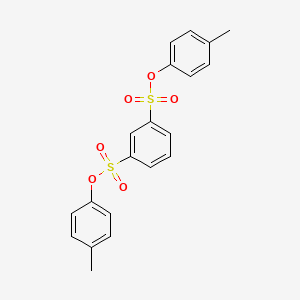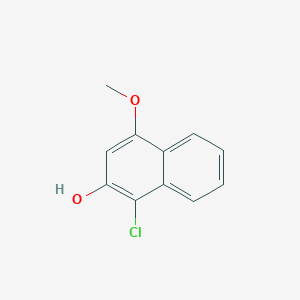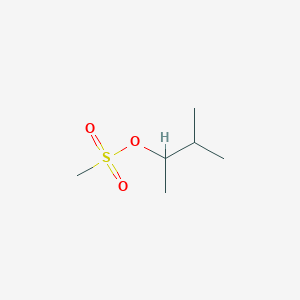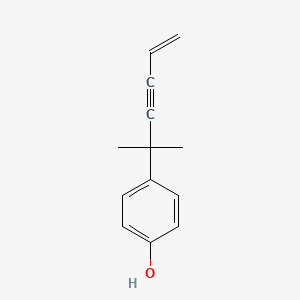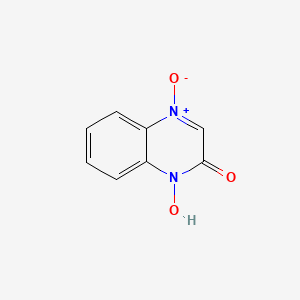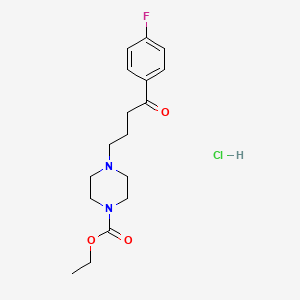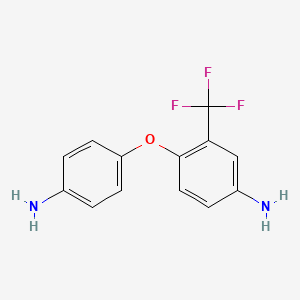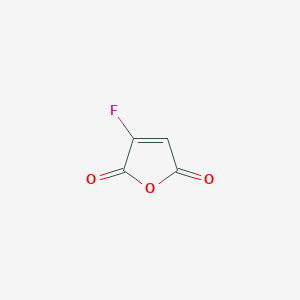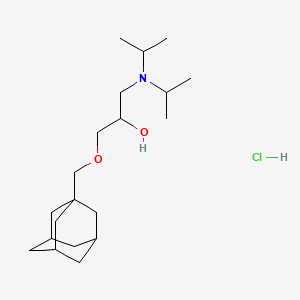
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Übersicht
Beschreibung
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) in 2003. Memantine hydrochloride is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that plays a role in learning and memory.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Metabolism
- Asymmetric synthesis of a related compound, 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, has been described. This research facilitates the study of polymorphically controlled metabolic processes in pharmacology (Shetty & Nelson, 1988).
Ligands for Catalytic Enantioselective Reactions
- Modular amino alcohol ligands, including derivatives containing bulky alkyl groups like 1-adamantyl, have been synthesized for use in catalytic enantioselective additions to aldehydes, demonstrating high enantioselectivities (Jimeno et al., 2003).
Dehydration Reactions in Zeolites
- 2-Propanol has been used in studies on dehydration reactions over alkali cation-exchanged zeolites, providing insights into reaction mechanisms and catalysis (Jacobs, Tielen, & Uytterhoeven, 1977).
Pharmaceutical Analysis Using Electrodes
- Propranolol hydrochloride, a closely related compound, has been analyzed using electrodes selective to its cation form. This method, characterized by simplicity and speed, could be applicable to similar compounds (Kartamyshev, Ryasenskii, & Gorelov, 2002).
Competing Hydride Transfers in Hydrogenation
- Studies on competing intermolecular and intramolecular hydride transfers during the ionic hydrogenation of derivatives like (2-alkoxyphenyl)di(1-adamantyl)methanols provide insights into reaction mechanisms and stereochemistry (Lomas & Vaissermann, 1999).
Synthesis and Biological Activity
- The synthesis and potential biological activity of various derivatives, including 1-aryl-3-phenethylamino-1-propanone hydrochlorides, offer insights into the development of new pharmaceutical compounds (Mete, Gul, & Kazaz, 2007).
Enzymatic Resolution in Biotechnology
- Enzymatic resolution of 2-phenoxy-1-propanols using Achromobacter sp. lipase has been explored, showcasing the application in stereochemistry and enzyme catalysis (Miyazawa et al., 2001).
Eigenschaften
IUPAC Name |
1-(1-adamantylmethoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-14(2)21(15(3)4)11-19(22)12-23-13-20-8-16-5-17(9-20)7-18(6-16)10-20;/h14-19,22H,5-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRPBMNNWMBJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COCC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950548 | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27866-21-3 | |
| Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



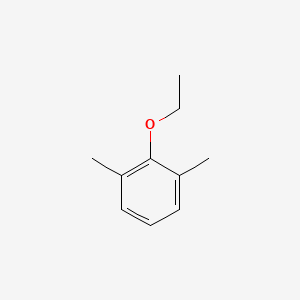
![(17-acetyl-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B1654746.png)
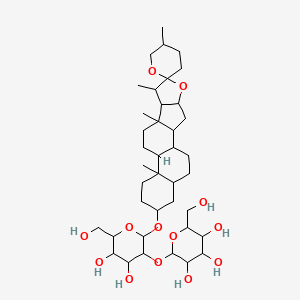
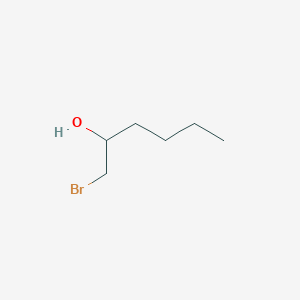
![3-Azabicyclo[3.3.1]non-6-ene, 1,5-dinitro-3-(phenylmethyl)-](/img/structure/B1654751.png)
